![molecular formula C17H21N5O2 B5506610 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5506610.png)
8-(ethylamino)-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
Synthesis Analysis
The synthesis of related purine derivatives often involves multi-step chemical processes. For instance, the synthesis of 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3- piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones and their derivatives, which are structurally related to the target compound, has been reported. These compounds were synthesized and tested for cardiovascular activities, providing insights into the synthetic routes that might be applicable to the target compound (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the target compound, is crucial for their biological activity. A quantitative analysis of intermolecular interactions in a related xanthine derivative highlighted the anisotropic distribution of interaction energies, suggesting potential applications in material design. This analysis can provide insights into the molecular structure and interaction potential of the target compound (Shukla et al., 2020).
Chemical Reactions and Properties
Purine derivatives undergo various chemical reactions that define their chemical properties. For example, the reaction of 8-bromo-substituted 3-methyl-7-(thietan-3-yl)-3,7-dihydro-1H-purine-2,6-diones with trisamine in dimethylformamide (DMF) resulted in unexpected products, indicating the complexity of reactions involving purine structures (Khaliullin & Shabalina, 2020).
Physical Properties Analysis
The physical properties of purine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. The study on the structure of 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, a purine antagonist, provides valuable information on the potential physical properties of the target compound by examining its crystalline structure and conformation (Hirayama et al., 1993).
Chemical Properties Analysis
The chemical properties of purine derivatives are closely related to their reactivity, stability, and interactions with biological targets. The synthesis and characterization of various purine-2,6-dione derivatives provide insights into their chemical behavior, including reactivity patterns and potential biological activities (Armarego & Reece, 1976).
Scientific Research Applications
Synthesis and Biological Activities
One study focuses on the synthesis of 8-alkylamino substituted derivatives of a closely related compound, exploring their cardiovascular activities. These compounds demonstrated significant prophylactic antiarrhythmic activity and hypotensive activity, with weak affinity for alpha adrenoreceptors (Chłoń-Rzepa et al., 2004).
Another investigation synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines, which showed potent cytotoxic activity against various cancer cell lines. These findings suggest potential therapeutic applications for cancer treatment (Deady et al., 2003).
Chemical Synthesis Techniques
Researchers have also developed new synthetic techniques for creating 1,3,8-trisubstituted purine-2,6-diones, highlighting improvements in yield, convenience, and purification methods. This advancement in synthetic chemistry could facilitate further pharmacological studies and drug development processes (Hayallah & Famulok, 2007).
Structural Analysis and Function
The structure of 8-(dicyclopropylmethyl)-1,3-dipropylxanthine, a potent antagonist of the adenosine A1 receptor, was elucidated, providing insights into the molecular interactions essential for its biological activity. This structural information is crucial for the design of new compounds with targeted biological functions (Hirayama et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-3-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,18,19)(H,20,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWHLRZFKYIRAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)NC(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701323606 | |
Record name | 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47202623 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
8-(Ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
CAS RN |
303973-03-7 | |
Record name | 8-(ethylamino)-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701323606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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